molecular formula C12H12N2O B1401012 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 108651-01-0

1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No. B1401012
CAS RN: 108651-01-0
M. Wt: 200.24 g/mol
InChI Key: NUUBNNNBFLEJOG-UHFFFAOYSA-N
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Description

1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a nitrogen-containing heterocyclic compound . It is a derivative of naphthyridines, which are analogs of naphthalene . Naphthyridines are classified into six types, depending on the location of the nitrogen atoms in the benzene rings .


Synthesis Analysis

In a study, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines were obtained and their reactivity was studied . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized and characterized .


Molecular Structure Analysis

The molecular structure of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is complex due to the presence of multiple rings and nitrogen atoms . The structure includes a naphthyridine core, which is a nitrogen-containing heterocyclic analog of naphthalene .


Chemical Reactions Analysis

In the synthesis process, a series of reactions occur, including the formation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines . The reactivity of these compounds was studied, leading to the synthesis of novel derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can vary depending on its specific structure and the presence of any functional groups .

Safety And Hazards

The safety and hazards associated with 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one would depend on its specific structure and use. As with all chemicals, appropriate safety precautions should be taken when handling and using this compound .

Future Directions

Given the potential biological activities of naphthyridine derivatives, there is significant interest in further exploring the properties and potential applications of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one . This includes the development of new synthetic methods and the investigation of their potential as scaffolds for various inhibitors .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-4,13H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUBNNNBFLEJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 2
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 3
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 4
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 5
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 6
1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

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